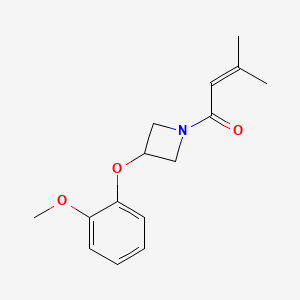![molecular formula C15H10F6N2O3S B5426802 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide](/img/structure/B5426802.png)
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide, also known as TFMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMPA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 461.47 g/mol.
Scientific Research Applications
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models. This compound has also been studied for its potential as a drug target for the treatment of various diseases, including cancer and neurological disorders.
In materials science, this compound has been used as a building block for the synthesis of various polymers and materials. This compound has been shown to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials.
In catalysis, this compound has been used as a ligand for various metal catalysts. This compound has been shown to enhance the catalytic activity of these metal catalysts, making them more efficient in various reactions.
Mechanism of Action
The exact mechanism of action of 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is not fully understood. However, it is believed that this compound exerts its effects by binding to specific receptors in the body. This compound has been shown to bind to GABA-A receptors, which are involved in the regulation of neuronal excitability. By binding to these receptors, this compound may modulate their activity, leading to the observed anticonvulsant and antinociceptive effects.
Biochemical and Physiological Effects
This compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models. This compound has also been shown to exhibit anxiolytic effects in rats. This compound has been shown to modulate the activity of GABA-A receptors, leading to the observed effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide is its good solubility and thermal stability, which make it a promising candidate for the development of new materials. This compound has also been shown to exhibit good anticonvulsant and antinociceptive effects in animal models, making it a potential drug target for the treatment of various diseases.
One of the limitations of this compound is its low yield in the synthesis process. The overall yield of this compound synthesis is around 50%, which makes it difficult to produce large quantities of the compound for further studies.
Future Directions
There are several future directions for the study of 2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide. One potential direction is the development of new materials using this compound as a building block. This compound has been shown to exhibit good solubility and thermal stability, making it a promising candidate for the development of new materials with unique properties.
Another potential direction is the study of this compound as a drug target for the treatment of various diseases, including cancer and neurological disorders. This compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models, making it a potential candidate for further studies.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been studied for its potential applications in medicinal chemistry, materials science, and catalysis. This compound has been shown to exhibit anticonvulsant and antinociceptive effects in animal models, making it a potential drug target for the treatment of various diseases. This compound has several advantages and limitations for lab experiments, and there are several future directions for the study of this compound.
Synthesis Methods
2,2,2-trifluoro-N'-(phenylsulfonyl)-N-[4-(trifluoromethoxy)phenyl]ethanimidamide can be synthesized through a multi-step process involving several reactions. The first step involves the reaction of 4-trifluoromethoxyaniline with trifluoromethanesulfonyl chloride to produce 4-trifluoromethoxy-N-trifluoromethanesulfonylaniline. This intermediate is then reacted with 2,2,2-trifluoroethylamine to produce this compound. The overall yield of this process is around 50%.
properties
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-[4-(trifluoromethoxy)phenyl]ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F6N2O3S/c16-14(17,18)13(23-27(24,25)12-4-2-1-3-5-12)22-10-6-8-11(9-7-10)26-15(19,20)21/h1-9H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTRHOKRIJYZKGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F6N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-pyrimidinyl)-1-piperazinyl]acetamide](/img/structure/B5426721.png)
![2-methyl-5-{4-[(2-methylphenyl)amino]phthalazin-1-yl}-N-(pyridin-2-ylmethyl)benzenesulfonamide](/img/structure/B5426723.png)

![(3S*,4R*)-4-(hydroxymethyl)-1-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-3-piperidinol](/img/structure/B5426754.png)
![4-({3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}amino)-4-oxobutanoic acid](/img/structure/B5426760.png)


![4-[(2-methoxyethoxy)acetyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5426780.png)
![N-{1-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-4-yl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5426783.png)
![2-(5-methoxy-1H-benzimidazol-2-yl)-3-[2-(phenylthio)phenyl]acrylonitrile](/img/structure/B5426786.png)
![1-ethyl-4-{[2-(5-ethyl-2-furyl)-1H-imidazol-1-yl]methyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5426789.png)
![4-fluoro-2-[3-(2-thienyl)acryloyl]phenyl 2-methylbenzoate](/img/structure/B5426797.png)
![N-{2-[(4-fluorobenzoyl)amino]ethyl}-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5426804.png)
![[4-(benzyloxy)benzyl]methylamine hydrochloride](/img/structure/B5426810.png)